molecular formula C19H20F2N6O7 B12846152 (2S,3S,4S,5R)-6-((2-(2,4-Difluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

(2S,3S,4S,5R)-6-((2-(2,4-Difluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B12846152
M. Wt: 482.4 g/mol
InChI Key: GJQIGLSHRFZUJD-PDHYLSHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2S,3S,4S,5R)-6-((2-(2,4-Difluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a tetrahydropyran ring with multiple hydroxyl groups and a carboxylic acid moiety, making it a versatile candidate for biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. A common synthetic route might include:

    Formation of the Tetrahydropyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of Hydroxyl Groups: Hydroxylation reactions are used to introduce the hydroxyl groups at specific positions on the ring.

    Attachment of the Difluorophenyl and Triazolyl Groups: This step involves the use of coupling reactions, such as Suzuki or Heck coupling, to attach the difluorophenyl group. The triazolyl groups can be introduced via azide-alkyne cycloaddition (click chemistry).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The difluorophenyl and triazolyl groups can participate in substitution reactions, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carboxylic acid would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound could be used to study enzyme interactions, given its multiple hydroxyl groups and carboxylic acid moiety, which are common sites for enzyme binding.

Medicine

Medically, this compound might be explored for its potential as a drug candidate. The presence of the difluorophenyl and triazolyl groups suggests it could have activity against certain biological targets, such as enzymes or receptors.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions, given its complex structure and functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its hydroxyl and carboxylic acid groups, potentially inhibiting or activating these proteins. The diflu

Properties

Molecular Formula

C19H20F2N6O7

Molecular Weight

482.4 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C19H20F2N6O7/c20-10-1-2-11(12(21)3-10)19(4-26-8-22-6-24-26,5-27-9-23-7-25-27)34-18-15(30)13(28)14(29)16(33-18)17(31)32/h1-3,6-9,13-16,18,28-30H,4-5H2,(H,31,32)/t13-,14-,15+,16-,18?/m0/s1

InChI Key

GJQIGLSHRFZUJD-PDHYLSHYSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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